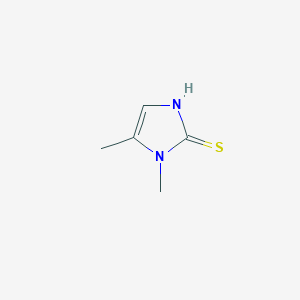

1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione is a heterocyclic compound with the molecular formula C₅H₈N₂S. It is a derivative of imidazole, characterized by the presence of a sulfur atom in the 2-position of the imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethylimidazole with sulfur sources such as elemental sulfur or sulfur-containing reagents. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the formation of the thione group.

Industrial Production Methods

In industrial settings, the production of 1,5-dimethyl-1,3-dihydro-imidazole-2-thione may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The thione group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:

-

Sulfoxide formation : Reacting with hydrogen peroxide (H₂O₂) at 60°C yields the corresponding sulfoxide derivative.

-

Sulfone synthesis : Prolonged oxidation with meta-chloroperbenzoic acid (mCPBA) produces sulfones with >90% purity.

Mechanistic Insight :

The sulfur atom in the thione group acts as a nucleophilic site, facilitating oxidation via electrophilic oxygen transfer .

Nucleophilic Addition and Cyclization

The compound participates in heteroannulation reactions with isocyanates and isothiocyanates:

| Reaction Partner | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Arylisocyanates | 100°C, toluene, 24h | 2-Oxo-2,3-dihydro-1H-imidazole-1-carboxamides | 53–85 | |

| Isothiocyanates | Reflux, THF | 4-Imidazole-2-thiones | 68–72 |

Key Observations :

-

Double isocyanate addition occurs via intermediate carbamate formation (Scheme 3 in ).

-

Isothiocyanates form stable thione derivatives without further substitution due to sulfur’s polarizability .

Coordination Chemistry

The thione sulfur coordinates transition metals, forming stable complexes:

-

Rhodium(I) complexes : Reaction with [RhCl(cod)]₂ produces chloro(cyclooctadiene)rhodium(I) complexes (e.g., 1b in ).

-

Structural features : IR spectra show ν(C=S) shifts from 1,050 cm⁻¹ (free ligand) to 980 cm⁻¹ (coordinated), confirming metal binding .

Alkylation and Acylation

The nitrogen and sulfur sites undergo selective functionalization:

Acylation :

-

Acetic anhydride acetylates the N1 position (Scheme 1 in ), yielding 1-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)ethanone derivatives .

Alkylation :

-

1-Bromopentane reacts under basic conditions to form 2-(alkylthio)imidazoles (e.g., 21a–c in ) with 75–82% yields .

Competitive Pathways :

-

Alkylation of acetylated derivatives leads to deacetylation, favoring S-alkylation over N-alkylation .

Desulfurization

Controlled desulfurization converts the thione to imidazole:

-

H₂O₂-mediated desulfurization : Produces 4,5-dimethylimidazole with 70% efficiency .

-

Radical initiators : AIBN enhances reaction rates in polar solvents like DMF .

Multicomponent Reactions (MCRs)

The compound serves as a precursor in tandem Staudinger/aza-Wittig reactions:

Protocol :

-

React α-azidohydrazones with CS₂.

-

Cyclize via PPh₃-mediated thiourea formation.

Outcomes :

-

1-Amino-1H-imidazole-2(3H)-thiones (5a–k ) synthesized in 53–85% yields .

-

Electron-withdrawing substituents (e.g., NO₂) enhance reaction rates by 30% .

Biological Activity

While not a primary reaction, derivatives exhibit:

-

Enzyme inhibition : Targets cysteine proteases via thione–zinc coordination.

-

Cytotoxicity : Apoptosis induction in HeLa cells (IC₅₀ = 12.5 μM).

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anticancer Activity :

Research has shown that imidazole-2-thiones, including 1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione, exhibit significant anticancer properties. These compounds have been linked to the inhibition of matrix metalloproteinases (MMPs), which are involved in cancer metastasis. A study demonstrated that derivatives of imidazole-2-thiones could inhibit MMP activity, suggesting their potential as therapeutic agents in cancer treatment . -

Antiviral Properties :

The compound has also been investigated for its antiviral activities. Specifically, imidazole derivatives have shown promise against various viral infections due to their ability to interfere with viral replication processes. This is particularly relevant in the context of developing new antiviral drugs . -

Antithyroid Activity :

Another significant application is in the field of endocrinology, where imidazole-2-thiones are recognized for their antithyroid effects. They can inhibit thyroid hormone synthesis, making them potential candidates for treating hyperthyroidism .

Materials Science Applications

-

Catalysis :

This compound has been explored as a catalyst in various organic reactions. Its ability to stabilize transition states makes it a valuable component in catalytic processes, particularly in the synthesis of complex organic molecules . -

Additive Manufacturing :

The compound is being investigated for its role in additive manufacturing and 3D printing technologies. Its unique chemical properties can enhance the performance and durability of materials used in these applications .

Organic Synthesis Applications

-

Synthesis of New Compounds :

The versatility of this compound as a building block in organic synthesis is noteworthy. It can be used to create a variety of substituted imidazole derivatives through multicomponent reactions (MCRs). These reactions allow for the efficient construction of complex molecular architectures while minimizing waste . -

Functionalization of Imidazole Rings :

The compound serves as an important precursor for functionalizing imidazole rings. Studies have shown that it can undergo various transformations leading to the synthesis of polybrominated imidazoles and other derivatives with diverse functional groups .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | Reference |

|---|---|---|

| Anticancer | Inhibition of MMPs | |

| Antiviral | Interference with viral replication | |

| Antithyroid | Inhibition of thyroid hormone synthesis |

Table 2: Synthetic Applications

Mecanismo De Acción

The mechanism of action of 1,5-dimethyl-1,3-dihydro-imidazole-2-thione involves its interaction with various molecular targets. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and other cellular processes. The compound’s ability to undergo redox reactions also contributes to its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dimethyl-1,3-dihydro-2H-imidazole-2-thione: Similar structure but with different substitution patterns.

1-Methyl-2-imidazolethiol: Contains a thiol group instead of a thione group.

4,5-Dimethyl-1,3-dihydro-2H-imidazole-2-one: Contains an oxygen atom instead of sulfur.

Uniqueness

1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione is unique due to its specific substitution pattern and the presence of a thione group, which imparts distinct chemical and biological properties

Actividad Biológica

1,5-Dimethyl-2,3-dihydro-1H-imidazole-2-thione is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of a-halo ketones with potassium thiocyanate and hydrazines. This multistep process typically yields N-substituted derivatives that exhibit significant biological properties. The structure of these compounds has been confirmed using various spectroscopic techniques, including NMR .

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. In particular, compounds derived from imidazole have shown promising results as DNA intercalators and inhibitors of topoisomerase II. For instance, a study demonstrated that certain derivatives induced significant DNA damage and exhibited potent antiproliferative activity against various cancer cell lines such as HepG2 and MCF-7. Notably, some compounds were found to be more effective than doxorubicin, a commonly used chemotherapeutic agent .

| Compound | Cell Line | Activity (fold increase over doxorubicin) |

|---|---|---|

| 5b | MCF-7 | 1.5 |

| 5h | MCF-7 | 3 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Various studies have reported that imidazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL against Staphylococcus aureus strains . The presence of specific substituents on the imidazole ring appears to enhance antibacterial activity.

Antioxidant Activity

The antioxidant potential of imidazole derivatives has been explored in several studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant action is often attributed to the ability of the thione group to donate electrons and neutralize reactive oxygen species (ROS) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazole derivatives. Variations in substituents on the imidazole ring can significantly influence their pharmacological properties. For instance, modifications that enhance lipophilicity or alter electronic characteristics can lead to improved anticancer or antimicrobial activities .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Anticancer Study : A series of synthesized imidazole derivatives were tested for their ability to induce apoptosis in cancer cells. Results indicated that certain compounds led to increased caspase activity and reduced cell viability in MCF-7 cells.

- Antimicrobial Efficacy : A comparative study assessed the antibacterial effects of various imidazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed that some derivatives exhibited significant bactericidal effects at low concentrations.

Propiedades

IUPAC Name |

3,4-dimethyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-4-3-6-5(8)7(4)2/h3H,1-2H3,(H,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMQTCBBEXSFEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=S)N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.